Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)
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Overview
Description
Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1) is a chemical compound that features a unique combination of functional groups, including an acetic acid moiety, a trimethylsilyl group, and an ethan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine can be achieved through several methods. One common approach involves the reaction of ethyl bromoacetate with zinc, followed by the reaction with chlorotrimethylsilane and subsequent reduction of the resultant ethyl trimethylsilylacetate with lithium aluminum hydride or borane-tetrahydrofuran . Another method includes the hydroboration/oxidation or oxymercuration/demercuration of vinyltrimethylsilane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and minimize by-products is essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The ethan-1-amine group can interact with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl (trimethylsilyl)acetate: Similar in structure but lacks the ethan-1-amine group.
(Trimethylsilyl)acetic acid: Contains the trimethylsilyl group but differs in the acetic acid moiety.
Uniqueness
Acetic acid–2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
81633-86-5 |
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Molecular Formula |
C9H23NO2SSi |
Molecular Weight |
237.44 g/mol |
IUPAC Name |
acetic acid;2-(2-trimethylsilylethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H19NSSi.C2H4O2/c1-10(2,3)7-6-9-5-4-8;1-2(3)4/h4-8H2,1-3H3;1H3,(H,3,4) |
InChI Key |
PLWKAHMEGGMKIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C[Si](C)(C)CCSCCN |
Origin of Product |
United States |
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